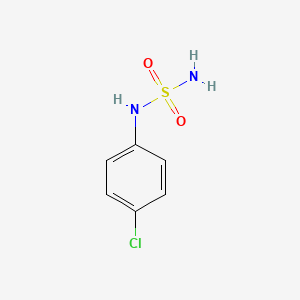

N-(4-氯苯基)磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chlorophenyl)sulfamide” is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Synthesis Analysis

The synthesis of sulfonamides generally involves the coupling between a sulfonyl compound and an amine . A new type of convergent paired electro-organic synthesis of sulfonamide derivatives has been introduced, which is a catalyst, oxidant, halogen, and amine-free method . Instead of using toxic amine compounds, an innovative mechanism based on the reduction of nitro compounds and in-situ production of amine compounds was used .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Chemical Reactions Analysis

The mechanism of electrophile generation in the synthesis of sulfonamides is the cathodic reduction of the nitro compound to the hydroxylamine compound and then the anodic oxidation of the hydroxylamine to the nitroso compound . The nucleophile generation mechanism involves the two-electron oxidation of sulfonyl hydrazide to related sulfinic acid at the anode surface . The reaction leading to the synthesis of sulfonamides involves a one-pot reaction of the generated nitroso compound with the produced sulfinic compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides depend on their specific structure . They are not readily biodegradable and have the potential to cause various unfavorable side effects .

科学研究应用

Antimicrobial Agents

N-(4-chlorophenyl)sulfamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial and fungal strains, making them candidates for developing new antibiotics to combat resistant pathogens .

Antibiofilm Agents

The ability of N-(4-chlorophenyl)sulfamide derivatives to disrupt biofilms is particularly significant. Biofilms are protective layers that bacteria form to shield themselves from antibiotics. Compounds that can penetrate or inhibit biofilm formation are crucial in treating chronic infections .

Antioxidant Activity

Research has indicated that certain derivatives of N-(4-chlorophenyl)sulfamide exhibit antioxidant properties. Antioxidants are important for protecting cells from damage caused by free radicals and are used in various medical and cosmetic applications .

Alternative Toxicity Testing

The toxicity of N-(4-chlorophenyl)sulfamide derivatives on aquatic organisms like Daphnia magna has been assessed. This is important for evaluating the environmental impact of new compounds before they are introduced into the market .

Drug Design

The structure of N-(4-chlorophenyl)sulfamide allows for various modifications, making it a versatile scaffold in drug design. Its derivatives can be tailored to target specific receptors or enzymes within the body, leading to the development of targeted therapies .

Molecular Docking Studies

Molecular docking studies of N-(4-chlorophenyl)sulfamide derivatives help predict how these compounds will interact with biological targets. This computational approach is a cost-effective way to screen for potential drug candidates before synthesizing and testing them in the lab .

作用机制

Target of Action

N-(4-chlorophenyl)sulfamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

N-(4-chlorophenyl)sulfamide acts as a competitive inhibitor of the aforementioned enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid . This inhibition disrupts bacterial growth as folic acid is vital for their survival .

Biochemical Pathways

The primary biochemical pathway affected by N-(4-chlorophenyl)sulfamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes reliant on folic acid, such as the synthesis of purines and DNA .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . These properties impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

The molecular effect of N-(4-chlorophenyl)sulfamide is the inhibition of folic acid synthesis, leading to a halt in bacterial growth . On a cellular level, this results in the death of bacteria, as they are unable to replicate without the necessary folic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chlorophenyl)sulfamide. This persistence can lead to long residence times in the environment, potentially affecting the compound’s action . Furthermore, the presence of other substances in the environment, such as organic matter or other drugs, could potentially interact with the compound, altering its effectiveness .

安全和危害

Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

未来方向

Sulfonamides are known as valuable organic compounds with great biological and pharmaceutical activities . They are widely used to develop the synthesis of new drugs and other pharmaceutically active components in medicinal and agricultural chemistry . Efforts are ongoing to provide a green method for the synthesis of sulfonamides .

属性

IUPAC Name |

1-chloro-4-(sulfamoylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWNTSQSPPLWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)sulfamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

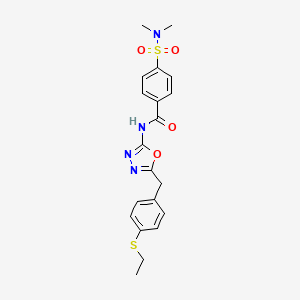

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)